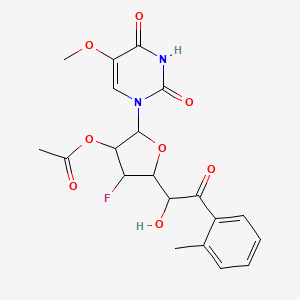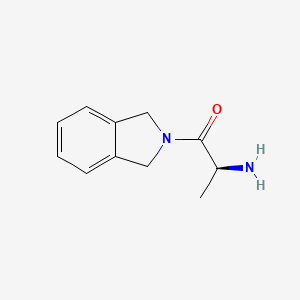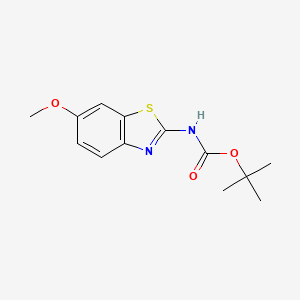
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2: is a synthetic peptide with a complex structureThe compound has a molecular formula of C49H78N14O10S2 and a molecular weight of 1087.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and allows for the automation of peptide synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like or .
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified functional groups.
Wissenschaftliche Forschungsanwendungen
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the thiol group in the cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(et)-phe-val-asn-cys-pro-arg-gly-NH2
- beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-d-ile-phe-ile-asn-cys-pro-arg-ala-NH2
Uniqueness
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 is unique due to its specific sequence and the presence of the cyclopentamethylene group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C49H78N14O10S2 |
|---|---|
Molekulargewicht |
1087.4 g/mol |
IUPAC-Name |
1-[25-amino-13-(2-amino-2-oxoethyl)-19-benzyl-16,22-di(butan-2-yl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H78N14O10S2/c1-5-27(3)37-44(70)59-32(24-35(50)64)41(67)60-33(47(73)63-22-14-18-34(63)43(69)57-30(17-13-21-55-48(53)54)40(66)56-25-36(51)65)26-74-75-49(19-11-8-12-20-49)39(52)46(72)62-38(28(4)6-2)45(71)58-31(42(68)61-37)23-29-15-9-7-10-16-29/h7,9-10,15-16,27-28,30-34,37-39H,5-6,8,11-14,17-26,52H2,1-4H3,(H2,50,64)(H2,51,65)(H,56,66)(H,57,69)(H,58,71)(H,59,70)(H,60,67)(H,61,68)(H,62,72)(H4,53,54,55) |
InChI-Schlüssel |
ADAIBFLWQNVEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSC2(CCCCC2)C(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(C)CC)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)


![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
amine](/img/structure/B12098762.png)




amine](/img/structure/B12098798.png)
